molecular formula C14H17ClN2O4 B2541068 N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034554-46-4

N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No. B2541068
CAS RN: 2034554-46-4
M. Wt: 312.75
InChI Key: ATOCQMOCMSAAPX-UHFFFAOYSA-N
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Description

The compound N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a chemically synthesized molecule that may exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential interactions with biological receptors.

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, as described in the first paper, involves a cascade thioamidation/cyclocondensation and hydrolysis reaction starting from biphenyldiamines, chloroacetic acid derivatives, and elemental sulfur in water under metal-free conditions . This method could potentially be adapted for the synthesis of N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides an example of a compound with a chlorophenyl group, similar to the one present in the compound of interest. The molecular structure of the synthesized compound was characterized using NMR and HRMS spectroscopy, and its absolute configuration was determined by X-ray crystallography . The presence of intermolecular hydrogen bonds and weak intermolecular interactions suggests that N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide may also exhibit similar structural features, which could be confirmed by similar analytical techniques.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, the second paper discusses the synthesis of N-(2-phenethyl)cinnamides and their activity as antagonists at NMDA receptor subtypes . This suggests that the compound of interest may also engage in specific chemical interactions with biological targets, which could be explored through further pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can be inferred from the properties of similar compounds. The presence of a chlorophenyl group and a hydroxytetrahydrofuran moiety suggests that the compound may have moderate polarity and could form hydrogen bonds, affecting its solubility and reactivity. The molecular structure analysis from the third paper indicates that such compounds can exhibit specific conformational features stabilized by intermolecular interactions .

Scientific Research Applications

Organic Synthesis and Catalysis

Copper-Catalyzed Coupling Reactions : The application of oxalamide derivatives in catalysis is demonstrated by their use in copper-catalyzed coupling reactions. Copper oxide combined with bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst for the Goldberg amidation, utilizing less reactive (hetero)aryl chlorides and yielding a variety of aromatic and aliphatic primary amides. This method extends to the arylation of lactams and oxazolidinones, showcasing the versatility of oxalamide derivatives in facilitating complex organic transformations (De, Yin, & Ma, 2017).

Medicinal Chemistry and Drug Development

Neurokinin-1 Receptor Antagonism : Oxalamide derivatives have been explored for their potential in medicinal chemistry, as illustrated by the development of water-soluble neurokinin-1 receptor antagonists suitable for clinical administration. These compounds exhibit high affinity and oral activity, with potential applications in treating emesis and depression. The solubilizing groups incorporated into these derivatives underscore the importance of structural modifications in enhancing drug properties (Harrison et al., 2001).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-9-10(15)3-2-4-11(9)17-13(19)12(18)16-7-14(20)5-6-21-8-14/h2-4,20H,5-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOCQMOCMSAAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

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